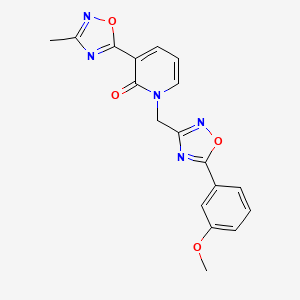
1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H15N5O4 and its molecular weight is 365.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of two oxadiazole rings and a pyridinone moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:
- A series of 1,3,4-oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds demonstrated significant antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Anticancer Activity
Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- The compound may interact with enzymes such as telomerase , topoisomerase , and histone deacetylase (HDAC) , which are crucial for cancer cell survival and proliferation .
- Specific studies have shown that certain oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory and Antioxidant Properties
Oxadiazoles have also been studied for their anti-inflammatory effects:
- Compounds containing the oxadiazole moiety have been reported to inhibit lipoxygenase activity, which plays a role in inflammatory processes .
- Additionally, some derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Interaction : It could act on specific receptors or proteins within cells that mediate growth signals.
- Cell Cycle Arrest : By interfering with the cell cycle machinery, the compound may prevent cancer cells from dividing.
Case Studies
Several case studies provide insights into the effectiveness of similar compounds in clinical settings:
| Study | Compound | Activity | Result |
|---|---|---|---|
| Deshmukh et al., 2011 | 2-Aryl 7-Alkyl Oxadiazoles | Antibacterial | Significant inhibition of bacterial growth |
| Murty et al., 2014 | Salicylic Acid-Based Oxadiazoles | Antitumor | Induced apoptosis in cancer cell lines |
| Kamel et al., 2010 | Azomethine-Oxadiazole Compounds | Enzyme Inhibition | Higher binding affinity to target enzymes |
属性
IUPAC Name |
1-[[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4/c1-11-19-17(27-21-11)14-7-4-8-23(18(14)24)10-15-20-16(26-22-15)12-5-3-6-13(9-12)25-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIQCQMGDICELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














